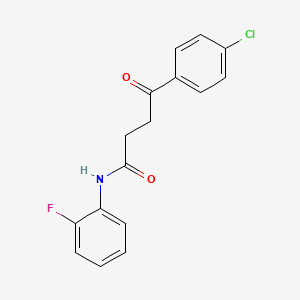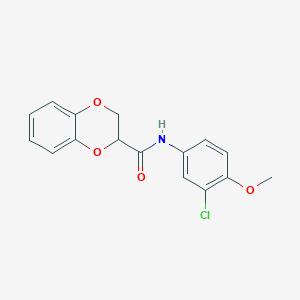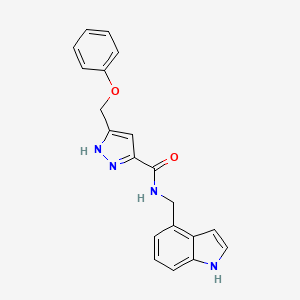![molecular formula C18H18ClF3N2O4S B3930690 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxy-N-methylsulfonylanilino)propanamide](/img/structure/B3930690.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxy-N-methylsulfonylanilino)propanamide
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxy-N-methylsulfonylanilino)propanamide is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the biological activity of pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxy-N-methylsulfonylanilino)propanamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable amine in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at temperatures up to the reflux temperature of the solvent used .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxy-N-methylsulfonylanilino)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxy-N-methylsulfonylanilino)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxy-N-methylsulfonylanilino)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to target proteins, leading to inhibition of enzyme activity. This compound is known to interact with opioid receptors, providing analgesic effects by modulating pain pathways .
Comparison with Similar Compounds
Similar Compounds
4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic properties.
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide: Used in the synthesis of polymers and materials.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxy-N-methylsulfonylanilino)propanamide is unique due to its specific combination of functional groups, which confer enhanced biological activity and specificity. The presence of both trifluoromethyl and methoxy groups makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxy-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2O4S/c1-11(24(29(3,26)27)13-5-7-14(28-2)8-6-13)17(25)23-12-4-9-16(19)15(10-12)18(20,21)22/h4-11H,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNUIFBKOHQLMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)N(C2=CC=C(C=C2)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide](/img/structure/B3930617.png)
![3-({(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)phenol](/img/structure/B3930625.png)
![10-acetyl-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930632.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3930639.png)


![3-(4-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B3930654.png)
![(8R*,9aS*)-8-hydroxy-2-(2-methoxyethyl)tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3930657.png)
![1-(3,4-difluorobenzyl)-3-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-3-hydroxy-2-piperidinone](/img/structure/B3930662.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B3930668.png)
![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B3930676.png)

![1-(1H-1,2,3-benzotriazol-1-yl)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol ethanedioate (salt)](/img/structure/B3930684.png)

